![molecular formula C10H12N2O B1462832 2-(2-Methoxyethyl)-1H-benzo[d]imidazole CAS No. 84700-32-3](/img/structure/B1462832.png)
2-(2-Methoxyethyl)-1H-benzo[d]imidazole
Overview
Description
Imidazole and benzimidazole rings are significant nitrogen-containing heterocycles, widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their unique structural features and electron-rich environment, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Synthesis Analysis
The synthesis of imidazole-based compounds has seen recent advances in regiocontrolled synthesis . These heterocycles are key components to functional molecules used in a variety of everyday applications .
Molecular Structure Analysis
Imidazole and benzimidazole consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring . The crystal structures of these compounds share the same topologies as those found in aluminosilicate zeolites .
Chemical Reactions Analysis
Imidazole compounds have been involved in various chemical reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .
Physical And Chemical Properties Analysis
Imidazole and its derivatives exhibit diverse range of physical and chemical properties due to their similarities with many natural and synthetic molecules with known biological activities .
Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles, including 2-(2-Methoxyethyl)-1H-benzo[d]imidazole, are integral in the synthesis of functional molecules utilized in everyday applications. The regiocontrolled synthesis of substituted imidazoles allows for the creation of compounds with specific properties, which can be tailored for use in materials science, pharmaceuticals, and industrial chemistry .
Medicinal Chemistry
The imidazole scaffold is a versatile structure in pharmaceutical chemistry due to its broad spectrum of biological activities. It has been used to develop compounds with antifungal, antibacterial, and antiprotozoal properties. The unique structure of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole makes it a candidate for creating new medicinal molecules with improved efficacy and reduced side effects .
Material Science
In material science, imidazole derivatives have applications in creating nonlinear optical materials. The electron-rich nature of the imidazole ring contributes to the nonlinearity of these materials, which are essential for various optical applications, including laser technology and telecommunications .
Catalysis
Certain imidazole derivatives serve as catalysts in synthetic chemistry. They can facilitate a range of reactions, including polymerizations and organic transformations, due to their ability to stabilize transition states and intermediate compounds .
Antithrombogenic Surfaces
Poly(2-Methoxyethyl Acrylate) (PMEA), which shares a functional group with 2-(2-Methoxyethyl)-1H-benzo[d]imidazole, has been used to create antithrombogenic surfaces. These surfaces mimic the inner lining of blood vessels and prevent platelet adhesion, which is crucial in the development of artificial blood vessels and medical implants .
Biocompatible Materials
The methoxyethyl group in 2-(2-Methoxyethyl)-1H-benzo[d]imidazole contributes to biocompatibility, making derivatives of this compound suitable for creating biocompatible materials. These materials have applications in medical devices and implants, where compatibility with biological tissues is essential .
Antisense Therapeutics
2’-O-(2-Methoxyethyl)-RNA, a related compound, has shown improved properties for use in antisense therapeutics. These include enhanced nuclease resistance, increased RNA affinity, and reduced toxicity. By extension, 2-(2-Methoxyethyl)-1H-benzo[d]imidazole could be explored for similar applications in gene therapy and molecular medicine .
Drug Development and Toxicology
The structural features of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole make it a valuable scaffold in drug development. Understanding its toxicological properties is crucial for developing new drugs with optimized pharmacokinetic properties and clinical efficacy in specific disease areas .
Mechanism of Action
Target of Action
The primary target of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole is the human transmembrane protease serine 6 . This protease plays a crucial role in iron homeostasis and erythropoiesis .
Mode of Action
2-(2-Methoxyethyl)-1H-benzo[d]imidazole is an imidazole derivative that appears to depress central nervous system (CNS) function via GABA . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open .
Biochemical Pathways
The imidazole group is a key component of many biochemical pathways. For instance, it is a part of the side-chain of the amino acid histidine, which is frequently found in the catalytic site of enzymes . The imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .
Pharmacokinetics
The pharmacokinetics of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole involve its cellular uptake, which is one of the main determinants of in vivo activity and potency . A significant advancement in improving uptake into cells has come through the conjugation of antisense oligonucleotides (ASOs) to triantenarry N-acetyl-galactosamine (GalNAc3), a ligand for the asialoglycoprotein receptor on hepatocytes .
Result of Action
The molecular and cellular effects of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole’s action are largely dependent on its interaction with its targets. For instance, its interaction with the GABA A receptor can lead to CNS depression . Furthermore, its specific interaction with human transmembrane protease serine 6 can have implications in the treatment of β-thalassemia .
Action Environment
The action, efficacy, and stability of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole can be influenced by various environmental factors. For instance, the presence of the NO2 group in 2-Nitroimidazole, a derivative of imidazole, makes it a radiosensitizing compound in hypoxic tumors . Additionally, the type of anion in imidazolium ionic liquids can influence its thermal stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-7-6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMNNDOMUGBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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